7-[(3Z)-2-hydroxy-4-oxo-3-(4,4,10,10-tetramethyl-8-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,9(13)-dien-7-ylidene)cyclobuten-1-yl]-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-6-olate
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Overview
Description
2,4-Bis[8-hydroxy-1,1,7,7-tetramethyljulolidin-9-yl]squaraine is a squaraine dye known for its strong absorption in the near-infrared region and efficient red luminescence . This compound has a molecular formula of C36H44N2O4 and a molecular weight of 568.76 g/mol . It is used in various scientific applications, including organic photovoltaics and organic light-emitting diodes .
Preparation Methods
The synthesis of 2,4-Bis[8-hydroxy-1,1,7,7-tetramethyljulolidin-9-yl]squaraine typically involves the reaction of squaric acid with 8-hydroxy-1,1,7,7-tetramethyljulolidine under specific conditions . The reaction is usually carried out in a solvent such as toluene or ethanol, with the presence of a base like triethylamine to facilitate the reaction . The product is then purified through recrystallization or chromatography to achieve high purity .
Chemical Reactions Analysis
2,4-Bis[8-hydroxy-1,1,7,7-tetramethyljulolidin-9-yl]squaraine undergoes various chemical reactions, including:
Scientific Research Applications
2,4-Bis[8-hydroxy-1,1,7,7-tetramethyljulolidin-9-yl]squaraine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-Bis[8-hydroxy-1,1,7,7-tetramethyljulolidin-9-yl]squaraine involves its ability to absorb light in the near-infrared region and emit red luminescence . The compound interacts with molecular targets such as proteins and nucleic acids, allowing it to be used in bioimaging and photodynamic therapy . The pathways involved include the generation of reactive oxygen species and the excitation of electrons to higher energy states .
Comparison with Similar Compounds
2,4-Bis[8-hydroxy-1,1,7,7-tetramethyljulolidin-9-yl]squaraine is unique compared to other squaraine dyes due to its strong absorption in the near-infrared region and efficient red luminescence . Similar compounds include:
2,4-Bis[4-(dimethylamino)phenyl]squaraine: Known for its use in organic photovoltaics.
2,4-Bis[4-(diethylamino)phenyl]squaraine: Used in bioimaging applications.
2,4-Bis[4-(diphenylamino)phenyl]squaraine: Employed in the production of OLEDs.
Properties
Molecular Formula |
C36H43N2O4- |
---|---|
Molecular Weight |
567.7 g/mol |
IUPAC Name |
7-[(3Z)-2-hydroxy-4-oxo-3-(4,4,10,10-tetramethyl-8-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,9(13)-dien-7-ylidene)cyclobuten-1-yl]-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-6-olate |
InChI |
InChI=1S/C36H44N2O4/c1-33(2)9-13-37-15-11-35(5,6)25-27(37)21(33)17-19(29(25)39)23-31(41)24(32(23)42)20-18-22-28-26(30(20)40)36(7,8)12-16-38(28)14-10-34(22,3)4/h17-18,39,41H,9-16H2,1-8H3/p-1/b24-20- |
InChI Key |
UACUNHLYBGUYBK-GFMRDNFCSA-M |
Isomeric SMILES |
CC1(CCN2CCC(C3=C2C1=C/C(=C/4\C(=C(C4=O)C5=CC6=C7C(=C5[O-])C(CCN7CCC6(C)C)(C)C)O)/C3=O)(C)C)C |
Canonical SMILES |
CC1(CCN2CCC(C3=C2C1=CC(=C4C(=C(C4=O)C5=CC6=C7C(=C5[O-])C(CCN7CCC6(C)C)(C)C)O)C3=O)(C)C)C |
Origin of Product |
United States |
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